molecular formula C11H11F3N2O3 B13714270 3-((2-Nitro-4-(trifluoromethyl)phenoxy)methyl)azetidine

3-((2-Nitro-4-(trifluoromethyl)phenoxy)methyl)azetidine

Cat. No.: B13714270
M. Wt: 276.21 g/mol
InChI Key: ALCHJDZAKAUZHU-UHFFFAOYSA-N
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Description

3-((2-Nitro-4-(trifluoromethyl)phenoxy)methyl)azetidine is a chemical compound characterized by the presence of a nitro group, a trifluoromethyl group, and an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2-Nitro-4-(trifluoromethyl)phenoxy)methyl)azetidine typically involves the reaction of 2-nitro-4-(trifluoromethyl)phenol with azetidine derivatives under specific conditions. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and catalysts like potassium carbonate. The reaction is usually carried out at temperatures ranging from 25°C to 80°C, depending on the desired yield and purity .

Industrial Production Methods

Industrial production of this compound may involve continuous flow nitration processes, which offer advantages such as improved safety, scalability, and efficiency. These methods utilize mixed acid systems within droplet-based microreactors to achieve high conversion rates and selectivity .

Chemical Reactions Analysis

Types of Reactions

3-((2-Nitro-4-(trifluoromethyl)phenoxy)methyl)azetidine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The trifluoromethyl group can be involved in radical reactions.

    Substitution: The azetidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, potassium permanganate for oxidation, and nucleophiles such as amines for substitution reactions. The conditions vary depending on the desired reaction, with temperatures ranging from -10°C to 100°C and pressures from atmospheric to several atmospheres .

Major Products

The major products formed from these reactions include amino derivatives, hydroxylated compounds, and substituted azetidines. These products are often characterized by their enhanced reactivity and potential for further functionalization .

Scientific Research Applications

3-((2-Nitro-4-(trifluoromethyl)phenoxy)methyl)azetidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-((2-Nitro-4-(trifluoromethyl)phenoxy)methyl)azetidine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes. The azetidine ring can interact with enzymes and receptors, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-((2-Nitro-4-(trifluoromethyl)phenoxy)methyl)azetidine is unique due to the presence of the azetidine ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other compounds with similar functional groups, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H11F3N2O3

Molecular Weight

276.21 g/mol

IUPAC Name

3-[[2-nitro-4-(trifluoromethyl)phenoxy]methyl]azetidine

InChI

InChI=1S/C11H11F3N2O3/c12-11(13,14)8-1-2-10(9(3-8)16(17)18)19-6-7-4-15-5-7/h1-3,7,15H,4-6H2

InChI Key

ALCHJDZAKAUZHU-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)COC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-]

Origin of Product

United States

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